Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)-
Overview
Description
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is a compound with the molecular formula C14H12ClNO3 . It is also known by other names such as 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid and 4-chloro-2-(4-methoxyanilino)benzoic acid . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .
Synthesis Analysis
The substitution on anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques .Molecular Structure Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration .Physical and Chemical Properties Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .Scientific Research Applications
Anti-Inflammatory Properties
- 4-Chloro-N-(p-methoxyphenyl) anthranilic acid and related compounds exhibit promising anti-inflammatory activity. These compounds were compared to phenylbutazone, a nonsteroidal anti-inflammatory drug, for their relative potency in reducing inflammation. Specifically, N-O-methoxyphenyl benzylidene anthranilic acid showed significant activity in this regard (Kumar, Jaju, & Sinha, 1990).
Chemical Reactions and Derivatives
- The compound reacts to form various derivatives with biological activity. For example, anthranilic acid and its methoxy-substituted derivatives react with p-toluenesulfonyl chloride in pyridine, producing 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones and N,N'-ditosyldianthranilides (Loseva & Bolotin, 1972).
Metabolism and Detection
- 4-Chloro-N-(p-methoxyphenyl) anthranilic acid is metabolized in vivo to form various metabolites. For example, tolfenamic acid, a derivative of this compound, is metabolized into several oxidized forms which are then conjugated with β-d-glucuronic acid. Advanced techniques like HPLC−NMR spectroscopy have been used for the identification of these metabolites (Sidelmann et al., 1997).
Synthesis of Biological Molecules
- The compound is utilized in the synthesis of biologically active molecules. For instance, an optimized procedure for the preparation of Pseudomonas quinolone signal (PQS), a molecule involved in quorum sensing in Pseudomonas aeruginosa, involves the use of anthranilic acids, demonstrating its role in the synthesis of complex biological molecules (Hodgkinson et al., 2012).
Fluorescent Probes for Cancer Detection
- Modified forms of anthranilic acid, such as the 4-chloro-N-(p-methoxyphenyl) variant, show potential as fluorescent probes for detecting cancer cells. The optical properties of these compounds, including their fluorescence, are influenced by substitution and environmental factors, making them useful in biomedical imaging and diagnostics (Culf et al., 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds can form complexes with certain metal ions such as mn 2+, co 2+, ni 2+, cu 2+ and zn 2+ . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can form complexes with certain metal ions . This suggests that it may interact with its targets by coordinating with these metal ions, potentially altering their function or activity.
Biochemical Pathways
The compound’s ability to form complexes with certain metal ions suggests that it may influence pathways that involve these ions. For instance, metal ions like Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ are involved in various enzymatic reactions and signaling pathways.
Result of Action
The compound’s ability to form complexes with certain metal ions suggests that it may alter the function or activity of these ions, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to form complexes with metal ions , potentially influencing its mode of action and effectiveness.
Future Directions
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and pathogenesis of various diseases . The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .
Properties
IUPAC Name |
4-chloro-2-(4-methoxyanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERBVZTGPZZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238352 | |
Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-38-3 | |
Record name | 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(4-methoxyphenyl)anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP3BXZ88A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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